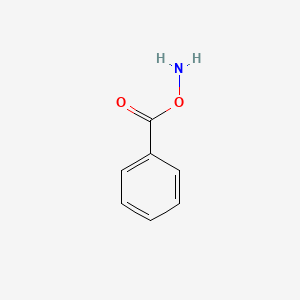
O-Benzoylhydroxylamine
Cat. No. B1197823
Key on ui cas rn:
54495-98-6
M. Wt: 137.14 g/mol
InChI Key: XXXHSQBVHSJQKS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Patent
US05294737
Procedure details


Phenylacetylene is subject to 1) hydroxymethylation followed by 2) Lindlar reduction to yield cis-cinnamyl alcohol. ##STR6## 3) The cis-cinnamyl alcohol is subjected to the titanium-catalyzed epoxidation process to yield (2S,3R)-epoxy alcohol. ##STR7## 4) This epoxy alcohol is oxidized with RuCl3 and NaIO4, and 5) the reaction product converted to the methyl ester of the epoxide with ethereal diazomethane. 6) This methyl ester of the epoxide is transformed into the desired hydroxyazide by epoxide cleavage using azidotrimethylsilane and a catalytic amount of zinc chloride followed by acid hydrolysis. ##STR8## 7) The hydroxy azide is transformed into azido benzoate and hydrogenated in methanol to produce amino benzoate. 8) The amino benzoate is rearranged to give the product. ##STR9## Modifications in this method have also been described by Denis, J. N. et al., "An Improved Synthesis of the Taxol Side Chain and of RP56976", J. Org. Chem 55, 1957-1959 (1990).

[Compound]
Name
epoxide
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two


Name
hydroxy azide
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four

Name
azido benzoate
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Five



[Compound]
Name
RuCl3
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Eight

[Compound]
Name
NaIO4
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Nine

[Compound]
Name
methyl ester
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Ten

[Compound]
Name
epoxide
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Eleven


[Compound]
Name
methyl ester
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Thirteen

[Compound]
Name
epoxide
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Fourteen

Name
hydroxyazide
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Fifteen

Name
Identifiers


|
REACTION_CXSMILES
|
O(O)O.[N+](=C)=[N-].ON=[N+]=[N-].N([Si](C)(C)C)=[N+]=[N-].[C:18]([O:26][N:27]=[N+]=[N-])(=[O:25])[C:19]1[CH:24]=[CH:23][CH:22]=[CH:21][CH:20]=1>CO.[Cl-].[Zn+2].[Cl-]>[C:18]([O:26][NH2:27])(=[O:25])[C:19]1[CH:24]=[CH:23][CH:22]=[CH:21][CH:20]=1 |f:6.7.8|
|
Inputs


Step One
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
O(O)O
|
Step Two
[Compound]
|
Name
|
epoxide
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
|
Step Three
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
N(=[N+]=[N-])[Si](C)(C)C
|
Step Four
|
Name
|
hydroxy azide
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
ON=[N+]=[N-]
|
Step Five
|
Name
|
azido benzoate
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
C(C1=CC=CC=C1)(=O)ON=[N+]=[N-]
|
Step Six
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
solvent
|
|
Smiles
|
CO
|
Step Seven
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
catalyst
|
|
Smiles
|
[Cl-].[Zn+2].[Cl-]
|
Step Eight
[Compound]
|
Name
|
RuCl3
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
|
Step Nine
[Compound]
|
Name
|
NaIO4
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
|
Step Ten
[Compound]
|
Name
|
methyl ester
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
|
Step Eleven
[Compound]
|
Name
|
epoxide
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
|
Step Twelve
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
[N+](=[N-])=C
|
Step Thirteen
[Compound]
|
Name
|
methyl ester
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
|
Step Fourteen
[Compound]
|
Name
|
epoxide
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
|
Step Fifteen
|
Name
|
hydroxyazide
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
ON=[N+]=[N-]
|
Conditions


Other
|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|
Outcomes


Product
|
Name
|
|
|
Type
|
product
|
|
Smiles
|
C(C1=CC=CC=C1)(=O)ON
|
Source


|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
